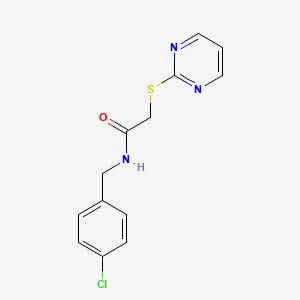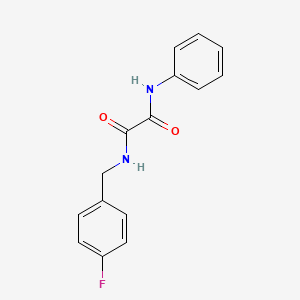
N-(4-fluorobenzyl)-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-phenylethanediamide is a compound that belongs to the class of benzamides. It is a synthetic molecule that has been used in scientific research for various purposes.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines. It has also been shown to modulate the activity of the cannabinoid receptor CB2, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-phenylethanediamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
N-(4-fluorobenzyl)-N'-phenylethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been shown to have a high degree of selectivity for its target enzymes and receptors, which makes it a useful tool for studying the biological pathways involved in various diseases.
However, there are also some limitations to the use of N-(4-fluorobenzyl)-N'-phenylethanediamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving N-(4-fluorobenzyl)-N'-phenylethanediamide. One area of research could focus on its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Another area of research could focus on its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its potential as an anticancer agent.
Conclusion:
N-(4-fluorobenzyl)-N'-phenylethanediamide is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method involves the reaction of 4-fluorobenzyl chloride and phenylethanediamine in the presence of a base. It has been studied for its potential as an anti-inflammatory agent, neuroprotective agent, and anticancer agent. Its mechanism of action is not fully understood, but it is believed to modulate the activity of various enzymes and receptors in the body. It has several advantages for lab experiments, but there are also some limitations to its use. Future research could focus on its potential as a treatment for various diseases and on elucidating its mechanism of action.
合成法
The synthesis of N-(4-fluorobenzyl)-N'-phenylethanediamide involves the reaction of 4-fluorobenzyl chloride and phenylethanediamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 100-120°C. The product is obtained by purification through recrystallization or column chromatography.
科学的研究の応用
N-(4-fluorobenzyl)-N'-phenylethanediamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCFMOSDSFLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N'-phenyloxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)
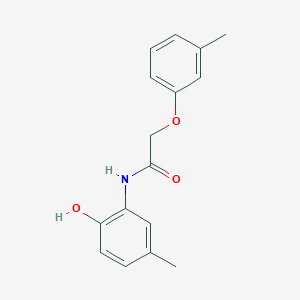
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
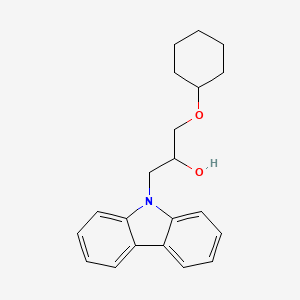
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
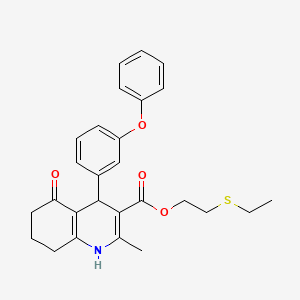
![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)
![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)
